molecular formula C16H12BrN3O B5520300 1h-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide

1h-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide

Cat. No.: B5520300
M. Wt: 342.19 g/mol
InChI Key: PLIRCIXCOOLZBU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications . This compound, in particular, combines the indole core with a hydrazide group, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide has several scientific research applications:

Preparation Methods

The synthesis of 1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide typically involves the reaction of 1H-indole-7-carboxylic acid with [(2-bromophenyl)methylene]hydrazine. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of 1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The hydrazide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity . These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1H-Indole-7-carboxylic acid,[(2-bromophenyl)methylene]hydrazide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-14-7-2-1-4-12(14)10-19-20-16(21)13-6-3-5-11-8-9-18-15(11)13/h1-10,18H,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIRCIXCOOLZBU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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